7-Chloro-2-phenethyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

PDE5 inhibition pulmonary arterial hypertension scaffold-class pharmacology

7-Chloro-2-phenethyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (CAS 874462-89-2; PubChem CID is a synthetic small-molecule member of the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione scaffold class. Its molecular formula is C₂₄H₁₇ClN₂O₃ (MW 416.86 g/mol), featuring a 7-chloro substitution on the chromeno ring, an N2-phenethyl group, and a pyridin-3-yl substituent at position 1.

Molecular Formula C24H17ClN2O3
Molecular Weight 416.86
CAS No. 874462-89-2
Cat. No. B2688748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2-phenethyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS874462-89-2
Molecular FormulaC24H17ClN2O3
Molecular Weight416.86
Structural Identifiers
SMILESC1=CC=C(C=C1)CCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CN=CC=C5
InChIInChI=1S/C24H17ClN2O3/c25-17-8-9-19-18(13-17)22(28)20-21(16-7-4-11-26-14-16)27(24(29)23(20)30-19)12-10-15-5-2-1-3-6-15/h1-9,11,13-14,21H,10,12H2
InChIKeyDBQLRILGINIUFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Chloro-2-phenethyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (CAS 874462-89-2): Compound Identity and Scaffold Context for Procurement Decisions


7-Chloro-2-phenethyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (CAS 874462-89-2; PubChem CID 4594081) is a synthetic small-molecule member of the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione scaffold class [1]. Its molecular formula is C₂₄H₁₇ClN₂O₃ (MW 416.86 g/mol), featuring a 7-chloro substitution on the chromeno ring, an N2-phenethyl group, and a pyridin-3-yl substituent at position 1 [1]. This heterocyclic scaffold has been independently validated across multiple therapeutic target families: optimized derivatives have yielded sub-nanomolar PDE5 inhibitors (IC₅₀ 0.32 nM) [2], nanomolar GPR84 orthosteric antagonists (pA₂ 8.41) [3], and host-targeted anti-infective agents active against intracellular Salmonella at 8–10 fold bacterial load reduction [4]. The specific compound 874462-89-2 is presently a commercially available screening compound (≥90% purity) with no published bioactivity data in primary literature [1].

Why 7-Chloro-2-phenethyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione Cannot Be Interchanged with In-Class Analogs Without Evidence of Functional Equivalence


The 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione scaffold exhibits extreme sensitivity to substitution pattern, with single-atom modifications producing orders-of-magnitude shifts in potency and target selectivity. Within the PDE5 inhibitor series, IC₅₀ values span from >10,000 nM to 0.32 nM across only 19 derivatives, driven by changes at the N2 and C1 positions [1]. In the GPR84 antagonist series, the active enantiomer 42E2 (pA₂ = 8.41) is over 150-fold more potent than the racemic hit compound (pA₂ = 6.2) [2]. For the anti-Salmonella series, moving from a 3-hydroxypropyl to a 4-fluorobenzyl substituent at N2 (KH-1 → KH-1-2) substantially enhanced intracellular bacterial clearance in macrophages [3]. The target compound bears a unique combination of 7-chloro, N2-phenethyl, and C1-pyridin-3-yl substituents not represented in any published SAR study. Procurement of a close analog (e.g., CAS 632307-33-6, which replaces pyridin-3-yl with 3-methoxyphenyl) cannot be assumed to recapitulate the binding or functional properties of 874462-89-2 without direct comparative testing .

Quantitative Differentiation Evidence for 7-Chloro-2-phenethyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione Relative to Closest Analogs and Scaffold-Class Benchmarks


PDE5 Inhibitory Potency of the Chromeno[2,3-c]pyrrol-9(2H)-one Scaffold vs. Clinical Benchmark Sildenafil

The chromeno[2,3-c]pyrrol-9(2H)-one scaffold, to which compound 874462-89-2 belongs, has produced PDE5 inhibitors substantially more potent than sildenafil on a per-mg basis. The optimized lead compound 3 in this series achieved an IC₅₀ of 0.32 nM against PDE5, and oral administration of compound 3 at 1.25 mg/kg produced therapeutic effects on mean pulmonary artery pressure (mPAP) and right ventricle hypertrophy index (RVHI) comparable to sildenafil at 10.0 mg/kg — an 8-fold dose-sparing advantage in the rat PAH model [1]. Compound 2 in the same series exhibited IC₅₀ = 5.6 nM with selectivity indices >1,700-fold over PDE1B, PDE2A, PDE3A, PDE8A1, and PDE9A2 [2]. These data define the scaffold's quantitative potential, though direct PDE5 inhibition data for the specific compound 874462-89-2 have not been reported.

PDE5 inhibition pulmonary arterial hypertension scaffold-class pharmacology

GPR84 Orthosteric Antagonism by Chromenopyrrole Scaffold: Quantitative Affinity Benchmarks

A chromenopyrrole series has been validated as orthosteric antagonists of the proinflammatory GPCR GPR84 through Schild analysis and radioligand displacement assays. The initial racemic hit compound exhibited a pA₂ of 6.2, while the optimized single enantiomer 42E2 achieved a pA₂ of 8.41 and pKᵢ of 8.16 (Kᵢ ≈ 6.9 nM) [1]. This represents a >150-fold improvement in functional antagonist potency through medicinal chemistry optimization within the scaffold. The series demonstrated favorable selectivity over related free fatty acid receptors (FFA1-FFA4) and improved drug-like properties including solubility and plasma protein binding relative to previously reported GPR84 antagonist chemotypes [1]. Compound 874462-89-2, bearing a pyridin-3-yl group at C1 and phenethyl at N2, shares the core chromenopyrrole architecture but has not been individually tested against GPR84.

GPR84 antagonist inflammatory disorders GPCR pharmacology

Structural Differentiation: 7-Chloro-2-phenethyl-1-(pyridin-3-yl) vs. Closest Commercially Available 7-Chloro Analog (CAS 632307-33-6)

The closest commercially cataloged analog to compound 874462-89-2 is 7-Chloro-1-(3-methoxyphenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (CAS 632307-33-6; MW 445.9 g/mol; C₂₆H₂₀ClNO₄), which differs at the C1 position: a 3-methoxyphenyl replaces the pyridin-3-yl group . This substitution converts a basic, hydrogen-bond-accepting pyridine nitrogen into a neutral methoxyphenyl ether, altering the computed LogP, polar surface area, and hydrogen-bonding capacity relative to 874462-89-2. The target compound has a topological polar surface area (TPSA) of 59.5 Ų and XLogP3 of 4.0 (calculated via PubChem), whereas the 3-methoxyphenyl analog is expected to exhibit a lower TPSA (~49 Ų) and higher lipophilicity due to loss of the pyridine nitrogen [1]. These differences affect predicted membrane permeability and solubility profiles, and the pyridin-3-yl group additionally provides a potential π-stacking and hydrogen-bond interaction site absent in the methoxyphenyl analog [1].

structural analog comparison virtual screening chemical library procurement

Host-Targeted Anti-Infective Activity of the 1,2-Dihydrochromeno[2,3-c]pyrrole-3,9-dione Scaffold: KH-1 and KH-1-2 Against Intracellular Salmonella

The 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione scaffold has demonstrated host-targeted anti-infective activity through compounds KH-1 and KH-1-2. KH-1 (2-(3-hydroxypropyl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione) showed no direct antibacterial activity (no growth inhibition of Salmonella at 50 μM, 10-fold above the LDH-protective concentration) but inhibited intracellular Salmonella proliferation in macrophages with concomitant reduction in LDH release [1]. The optimized analog KH-1-2 (2-(4-fluorobenzyl)-1-(3-phenoxyphenyl) derivative) produced an 8- to 10-fold reduction in intracellular bacterial load and, in combination with suboptimal ciprofloxacin, further reduced Salmonella growth [1]. In a mouse typhoid fever model, KH-1-2 significantly protected against lethal challenge with an antibiotic-resistant Salmonella strain, with no compound-related histopathology observed in liver, spleen, or kidney of treated uninfected mice [1]. Compound 874462-89-2 shares the core scaffold but has not been tested in this host-targeted anti-infective paradigm.

host-targeted antimicrobial Salmonella intracellular infection

TRIF Pathway Agonism and Broad-Spectrum Antiviral Activity of the Chromeno[2,3-c]pyrrole Scaffold: AV-C Against Zika, Chikungunya, and Dengue Viruses

Compound AV-C (1-(2-fluorophenyl)-2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione) is a chromeno[2,3-c]pyrrole derivative identified as a TRIF pathway agonist that activates innate immune and interferon-associated responses in human cells, resulting in broad-spectrum inhibition of Zika (ZIKV), Chikungunya (CHIKV), and dengue (DENV) virus replication with an IC₉₀ of approximately 5 μM [1]. AV-C-mediated IRF3-dependent innate activation occurs independently of the IPS-1/MAVS and STING adaptor proteins but requires TRIF, and the compound activates transcription and translation of antiviral effector genes via the IFNAR pathway [1]. This mechanism is fundamentally distinct from direct-acting antivirals and provides a host-directed strategy less susceptible to viral resistance. Compound 874462-89-2 differs from AV-C at the C1 (pyridin-3-yl vs. 2-fluorophenyl) and N2 (phenethyl vs. 5-isopropyl-1,3,4-thiadiazol-2-yl) positions, and its TRIF agonism potential is untested.

TRIF agonist broad-spectrum antiviral innate immunity

Recommended Application Scenarios for 7-Chloro-2-phenethyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione Based on Scaffold Evidence


PDE5-Focused High-Throughput Screening for Pulmonary Arterial Hypertension or Erectile Dysfunction Drug Discovery

The chromeno[2,3-c]pyrrol-9(2H)-one scaffold has produced the most potent PDE5 inhibitors reported from this chemotype, with compound 3 achieving IC₅₀ = 0.32 nM and 8-fold dose-sparing over sildenafil in a rat PAH model [1]. Compound 874462-89-2 is suitable as a screening library member for PDE5 inhibitor campaigns. Its C1-pyridin-3-yl substituent provides an additional hydrogen-bond acceptor that may engage residues in the PDE5 active site differently from the optimized leads (which feature substituted phenyl rings at C1). Procurement for PDE5 screening is supported by the scaffold's established selectivity profile: lead compound 2 showed selectivity indices >1,700-fold over PDE1B, PDE2A, PDE3A, PDE8A1, and PDE9A2 [2].

GPR84 Antagonist Screening for Inflammatory and Fibrotic Disease Targets

The chromenopyrrole scaffold has been validated as an orthosteric GPR84 antagonist chemotype with nanomolar binding affinity (42E2: Kᵢ ≈ 6.9 nM, pA₂ = 8.41) and selectivity over FFA1-FFA4 [1]. Compound 874462-89-2 is a candidate for GPR84 antagonist screening libraries, particularly given the pyridin-3-yl basic nitrogen, which may contribute to binding interactions distinct from the optimized leads. The scaffold's drug-like properties (favorable solubility, plasma protein binding) reported in the GPR84 series support its use in cell-based and in vivo follow-up studies [1].

Host-Targeted Anti-Infective Screening Against Intracellular Bacterial Pathogens

The 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione scaffold, through KH-1 and KH-1-2, has demonstrated a host-directed mechanism that reduces intracellular Salmonella burden by 8- to 10-fold without exerting direct antibacterial pressure, thus potentially circumventing antibiotic resistance [1]. Compound 874462-89-2 is a rational choice for inclusion in phenotype-based screening libraries targeting intracellular pathogens (Salmonella, Mycobacterium tuberculosis, Listeria, Chlamydia) where host-directed mechanisms are desired. The compound's computed TPSA of 59.5 Ų and XLogP3 of 4.0 predict reasonable cell permeability for intracellular target engagement [2].

Structure-Activity Relationship (SAR) Expansion of Chromenopyrrole Scaffolds for Multi-Target Lead Discovery

Compound 874462-89-2 represents a substitution pattern (C1 = pyridin-3-yl, N2 = phenethyl, 7-chloro) not present in any of the published SAR series (PDE5, GPR84, anti-infective, or antiviral). Its procurement enables systematic exploration of how pyridinyl substitution at C1 modulates activity across these validated target classes. The computed physicochemical properties (MW 416.86, 0 HBD, 4 HBA, 4 rotatable bonds) place this compound within favorable lead-like chemical space [1], and its commercial availability at ≥90% purity from multiple vendors supports immediate use in dose-response assays without the need for custom synthesis [2].

Quote Request

Request a Quote for 7-Chloro-2-phenethyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.